N-Methyl-L-phenylalanine

Overview

Description

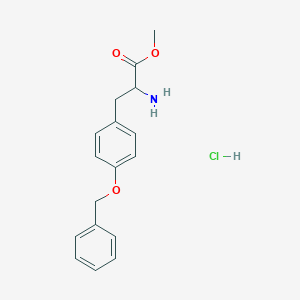

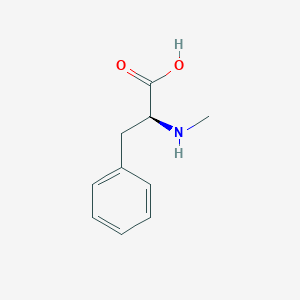

N-Methyl-L-phenylalanine is a derivative of phenylalanine, an essential amino acid . It has the molecular formula C10H13NO2 . This compound belongs to the class of organic compounds known as phenylalanine and derivatives . These are compounds containing phenylalanine or a derivative thereof resulting from the reaction of phenylalanine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .

Synthesis Analysis

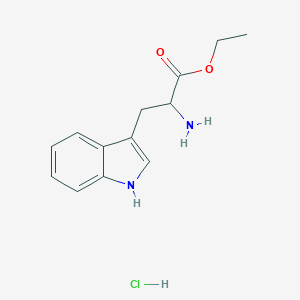

The synthesis of this compound has been achieved through different N-methylation strategies . In one study, the target compounds were synthesized and obtained in a suitable form used for both nitrogen-end and oxygen-end extension in the next coupling reaction in peptide synthesis . Another study developed an artificial bioconversion process to synthesize L-phenylalanine from inexpensive aromatic precursors (benzaldehyde or benzyl alcohol) .Molecular Structure Analysis

The molecular structure of this compound consists of a phenylalanine molecule with a methyl group attached to the alpha-amino function .Scientific Research Applications

Enzymatic Synthesis and Potential Applications :

- A novel enzyme, N-methyl-L-amino acid dehydrogenase from Pseudomonas putida, has been utilized for the enzymatic synthesis of N-methyl-L-phenylalanine, achieving a 98% yield and over 99% enantiomeric excess (ee). This compound serves as a chiral building block for synthesizing pharmacologically active products (Muramatsu et al., 2004).

Metabolic Engineering for L-Phenylalanine Production :

- In Escherichia coli, metabolic engineering has been employed to improve L-phenylalanine production, highlighting the significance of specific enzymes in the biosynthetic pathway. This research provides insights into optimizing the yield of phenylalanine and potentially its derivatives like this compound (Ding et al., 2016).

Biomedical Applications and Isotopic Enrichment :

- A study on the preparative microbial synthesis of deuterium-labeled L-phenylalanine, a precursor to this compound, suggests its potential in biomedical applications. This process involved the use of Brevibacterium methylicum and achieved different levels of isotopic enrichment, which is crucial for medical diagnostics (Mosin et al., 2014).

Role in Phenylalanine Ammonia Lyase (PAL) Mechanism :

- This compound has been used to investigate the mechanism of phenylalanine ammonia lyase (PAL), an enzyme critical in various clinical, industrial, and biotechnological applications. This research provides insights into the enzyme kinetics and activity relevant to the synthesis and metabolism of L-phenylalanine (MacDonald & D'Cunha, 2007).

Inhibitory Effects in Alzheimer's Disease Research :

- Peptides containing single N-methyl amino acids, such as this compound, have shown potential in reducing the cytotoxicity of beta-amyloid protein in Alzheimer's disease research. This highlights its potential therapeutic applications (Cruz et al., 2004).

Metabolic Engineering for Increased Yield :

- Research on Escherichia coli has demonstrated the effective use of metabolic engineering and protein-directed evolution to increase the yield of L-phenylalanine from glucose. This has implications for the sustainable and efficient production of phenylalanine and its derivatives (Báez-Viveros et al., 2004).

Genetic Engineering for Enhanced Production :

- Genetic engineering strategies applied to Escherichia coli have been successful in enhancing L-phenylalanine biosynthesis. This includes the inactivation of certain genes and engineering transcription factors, providing a template for similar enhancements in the production of this compound (Liu et al., 2018).

Safety and Hazards

Mechanism of Action

Target of Action

N-Methyl-L-phenylalanine is a derivative of L-phenylalanine, having a methyl substituent attached to the α-amino function . It is known to interact with targets such as the Fimbrial protein in Neisseria gonorrhoeae and Prothrombin in humans . These proteins play crucial roles in bacterial adhesion and blood coagulation, respectively .

Mode of Action

It is known that l-phenylalanine, the parent compound, is involved in the synthesis of various neurotransmitters such as dopamine, norepinephrine, and adrenaline . These neurotransmitters are crucial for maintaining mental alertness, memory, mood regulation, and appetite suppression .

Biochemical Pathways

This compound is involved in the metabolism of phenylpropanoids, leading to the formation of lignin and a wide range of phenolic secondary metabolites . Lignin is an essential component of plant cell walls, while phenolic compounds play a significant role in plant defense mechanisms and interactions with the environment .

Pharmacokinetics

It is known that the absorption, distribution, metabolism, and elimination (adme) of l-phenylalanine, the parent compound, are complex processes influenced by various factors . For instance, Phenylalanine hydroxylase (PAH) deficiency can lead to intolerance to the dietary consumption of phenylalanine, resulting in various syndromes such as deep and permanent logical disability, impaired cognitive development .

Result of Action

It is known that l-phenylalanine, the parent compound, plays a crucial role in the synthesis of neurotransmitters, which are essential for various brain functions . Additionally, N-formyl-methionyl-leucyl-phenylalanine, a related compound, has been shown to have neuroprotective and anticonvulsant roles in a status epilepticus model .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, environmental stress can trigger the activation of secondary metabolic pathways in plants, leading to the production of phenolic compounds and lignin . These compounds play a crucial role in the plant’s defense mechanisms and interactions with the environment .

properties

IUPAC Name |

(2S)-2-(methylamino)-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-11-9(10(12)13)7-8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3,(H,12,13)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCIFESDRCALIIM-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H](CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426229 | |

| Record name | N-Methyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2566-30-5 | |

| Record name | N-Methyl-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2566-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylphenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002566305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-METHYLPHENYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4UR82KST1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

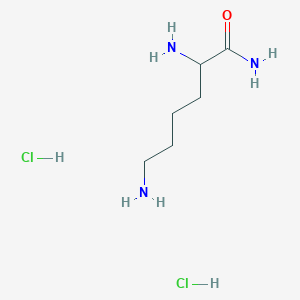

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

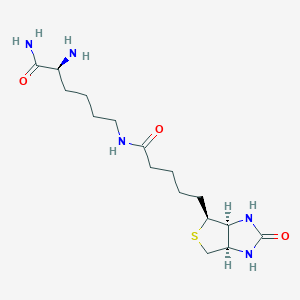

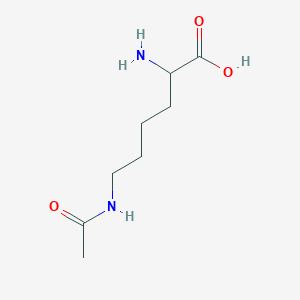

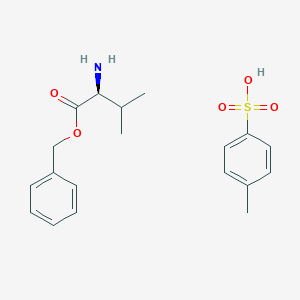

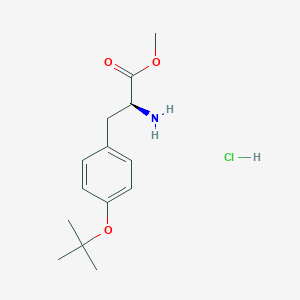

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.